4-Cyano-5-(methylthio)-3-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid
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Overview
Description
4-Cyano-5-(methylthio)-3-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a cyano group, a methylthio group, a trifluoromethyl-substituted phenyl ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-5-(methylthio)-3-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur source.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source such as sodium cyanide.
Attachment of the Methylthio Group: The methylthio group can be added through a thiolation reaction, often using methylthiol or a methylthiolating agent.
Incorporation of the Trifluoromethyl-Substituted Phenyl Ring: This step can involve a cross-coupling reaction, such as a Suzuki or Heck reaction, to attach the trifluoromethyl-substituted phenyl ring to the thiophene core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and phenyl groups, leading to sulfoxides or sulfones and hydroxylated derivatives, respectively.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, particularly at the trifluoromethyl-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or organometallic reagents in the presence of suitable catalysts.
Major Products
Oxidation: Sulfoxides, sulfones, and hydroxylated derivatives.
Reduction: Amines and other reduced forms of the cyano group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-Cyano-5-(methylthio)-3-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of its functional groups on biological systems. It may serve as a probe or a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, the compound’s structure suggests potential applications in drug design and development. Its functional groups could interact with various biological targets, making it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Cyano-5-(methylthio)-3-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and carboxylic acid groups could form hydrogen bonds or ionic interactions, while the trifluoromethyl group could enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
4-Cyano-5-(methylthio)-3-phenylthiophene-2-carboxylic acid: Lacks the trifluoromethyl group, which may affect its chemical reactivity and biological activity.
4-Cyano-5-(methylthio)-3-[4-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid: Similar structure but with the trifluoromethyl group in a different position, potentially altering its properties.
4-Cyano-5-(methylthio)-3-[3-(trifluoromethyl)phenyl]thiophene: Lacks the carboxylic acid group, which could impact its solubility and reactivity.
Uniqueness
The presence of both the cyano and carboxylic acid groups, along with the trifluoromethyl-substituted phenyl ring, makes 4-Cyano-5-(methylthio)-3-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid unique. These functional groups confer distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
IUPAC Name |
4-cyano-5-methylsulfanyl-3-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO2S2/c1-21-13-9(6-18)10(11(22-13)12(19)20)7-3-2-4-8(5-7)14(15,16)17/h2-5H,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGBICZPQGIXQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=C(S1)C(=O)O)C2=CC(=CC=C2)C(F)(F)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384835 |
Source
|
Record name | 4-cyano-5-(methylthio)-3-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116492-99-0 |
Source
|
Record name | 4-cyano-5-(methylthio)-3-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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